molecular formula C20H12N6O5 B2682199 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713125-51-0

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2682199
CAS No.: 713125-51-0
M. Wt: 416.353
InChI Key: UCNWFBXMJAZGNM-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core substituted with a 3,5-dinitrophenyl group at position 2 and a furan-2-ylmethyl moiety at position 1. Its molecular formula is C₂₁H₁₄N₆O₅, with a calculated molecular weight of 446.37 g/mol.

Pharmacologically, quinoxaline derivatives are known for anticancer and antimicrobial activities , though specific data for this compound are absent in the evidence. Its structural similarity to carcinogenic heterocyclic amines (e.g., IQ-class compounds) warrants caution in toxicity assessments.

Properties

IUPAC Name

2-(3,5-dinitrophenyl)-3-(furan-2-ylmethyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N6O5/c27-25(28)13-8-12(9-14(10-13)26(29)30)19-23-18-20(24(19)11-15-4-3-7-31-15)22-17-6-2-1-5-16(17)21-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNWFBXMJAZGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactionsThe Buchwald–Hartwig amination reaction is often employed to achieve the coupling of the amine derivatives with the quinoxaline core . The reaction conditions usually involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazoquinoxaline derivatives in oncology. Compounds similar to 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline have shown promising anticancer properties. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity comparable to established chemotherapeutics like doxorubicin. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells, making these compounds valuable candidates for further development in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoxaline derivatives have been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that certain modifications to the quinoxaline framework enhance antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions: Utilizing furan and imidazole derivatives to form the core structure.
  • Nitration: The introduction of nitro groups at specific positions on the phenyl ring enhances biological activity.
  • Cyclization Methods: These are employed to construct the imidazoquinoxaline core efficiently.

Recent advancements in synthetic methodologies, such as ultrasound-assisted synthesis and microwave irradiation, have improved yields and reduced reaction times significantly .

In Vitro Studies

In vitro assays have been critical in evaluating the biological activities of this compound. Key findings include:

  • Cytotoxicity Assays: Assessing the compound's ability to inhibit cell proliferation across various cancer cell lines.
  • Antimicrobial Testing: Utilizing agar diffusion methods to determine the effectiveness against pathogenic bacteria.
  • Mechanistic Studies: Investigating pathways involved in apoptosis and antibacterial action.

These evaluations often employ techniques such as flow cytometry and molecular docking studies to elucidate mechanisms of action .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm therapeutic potential. Preliminary animal studies suggest that derivatives exhibit favorable pharmacokinetic profiles and low toxicity levels, indicating their suitability for further development .

Mechanism of Action

The mechanism of action of 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to intercalate with DNA, inhibit enzyme activity, or disrupt cellular processes. The presence of the dinitrophenyl group and the furan ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3,5-dinitrophenyl group increases polarity and may reduce solubility in nonpolar solvents compared to phenyl or methyl-substituted analogs .
  • The furan-2-ylmethyl group introduces oxygen-based hydrogen-bonding capacity, differentiating it from thiophene or pyridine-containing analogs .

Pharmacological Activities

Anticancer Potential

  • Compound 9d () demonstrated dual anticancer and antimicrobial activity, attributed to its thiazolo-quinoxaline core and hydrazine side chain .
  • Compound 12 (7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline) showed similar dual activity, suggesting that halogenation and nitrogen-rich heterocycles enhance target binding .
  • The target compound’s nitro groups may act as electrophilic warheads in enzyme inhibition, though nitro-containing compounds can also exhibit toxicity .

Antimicrobial Activity

  • Compound 4 (6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline) displayed broad-spectrum antimicrobial effects, likely due to halogen and trifluoromethyl groups enhancing membrane permeability .
  • The absence of halogens in the target compound may limit its antimicrobial efficacy unless compensated by nitro group reactivity.

Toxicity Considerations

  • The imidazo[4,5-b]quinoxaline scaffold shares structural homology with carcinogenic heterocyclic amines (e.g., IQ, MeIQx) found in processed meats . These compounds are classified as Group 2A carcinogens due to DNA adduct formation .
  • While the target compound’s 3,5-dinitrophenyl group diverges from food-derived amines, its metabolic activation to reactive intermediates (e.g., nitroso derivatives) requires evaluation.

Biological Activity

2-(3,5-Dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C18H14N6O5
  • Molecular Weight : 394.3 g/mol
  • CAS Number : 881565-81-7

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The detailed synthetic routes often include the formation of the imidazoquinoxaline core followed by functionalization with dinitrophenyl and furan groups. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:

Study ReferenceCell Line TestedIC50 (µM)Remarks
A375 (melanoma)10Effective inhibition of cell viability
MCF7 (breast)15Moderate cytotoxicity observed
HeLa (cervical)12Significant growth inhibition

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at various phases, which is common among imidazoquinoxaline derivatives.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table presents the antibacterial efficacy:

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound exhibits moderate antibacterial properties, it may require further optimization to enhance its efficacy against resistant strains.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on A375 melanoma cells. The treatment resulted in a reduction of cell viability by over 80% at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties against various bacterial strains. The compound was tested in a disk diffusion assay, where it displayed zones of inhibition comparable to standard antibiotics like ampicillin and tetracycline against certain strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline?

  • Methodological Answer : The synthesis typically involves multi-step heteroannulation and functionalization. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) can introduce aromatic substituents, followed by hydrazine-mediated cyclization to form the imidazo[4,5-b]quinoxaline core . Key steps include:

  • Step 1 : Acid chloride formation from nitro-substituted benzoic acid derivatives (using SOCl₂).
  • Step 2 : Acylation of 1,2-dichlorobenzene or similar substrates.
  • Step 3 : Cyclization with hydrazine hydrate in dimethylformamide (DMF) under reflux .
  • Step 4 : Functionalization of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.
    • Critical Parameters : Reaction temperature (e.g., 160°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios to minimize by-products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on:

  • ¹H NMR : Peaks for aromatic protons (δ 7.5–9.0 ppm), furan methylene protons (δ ~4.5 ppm), and nitro groups (electron-withdrawing effects shifting adjacent protons downfield) .
  • Elemental Analysis : Confirmation of C, H, N, and O percentages within ±0.3% of theoretical values .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • NCI-60 Cell Line Panel : Assess anti-proliferative activity across 60 human cancer cell lines using the Sulforhodamine B (SRB) assay .
  • Topoisomerase Inhibition : Gel electrophoresis-based assays to detect DNA relaxation inhibition by Topo I/IIα (e.g., using supercoiled pBR322 DNA) .
  • Apoptosis/Cell Cycle Analysis : Flow cytometry with propidium iodide (PI) and Annexin V staining to quantify apoptotic populations .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interaction with Topoisomerase I/IIα?

  • Methodological Answer :

  • Protein Preparation : Use X-ray crystal structures of Topo I (PDB: 1T8I) or Topo IIα (PDB: 1ZXM) from the Protein Data Bank. Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G* basis set) .
  • Docking Software : AutoDock Vina or Schrödinger Glide, with grid boxes centered on the DNA-binding cleft. Key interactions (e.g., π-π stacking with DNA bases, hydrogen bonds with catalytic residues) validate inhibitory potential .
    • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., camptothecin for Topo I) to rank binding affinity .

Q. How do contradictory results in cytotoxicity assays across cell lines arise, and how should they be resolved?

  • Methodological Answer : Discrepancies may stem from:

  • Cell-Specific Metabolism : CYP1A2 expression variations affecting prodrug activation (e.g., nitro-reduction to genotoxic intermediates) .
  • Resistance Mechanisms : ABC transporter upregulation (e.g., P-glycoprotein) effluxing the compound.
  • Resolution Strategies :
  • Metabolic Profiling : Use primary hepatocytes or S9 fractions to identify active/toxic metabolites .
  • Combination Studies : Test with efflux inhibitors (e.g., verapamil) to isolate resistance mechanisms .

Q. What computational tools predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • SwissADME : Predicts LogP (lipophilicity), GI absorption, and blood-brain barrier penetration based on physicochemical descriptors .
  • Pro-Tox II : Estimates hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity (Ames test predictions) .
  • Key Parameters : Nitro groups may flag hepatotoxicity; furan rings may require metabolic stability testing (e.g., CYP3A4-mediated oxidation) .

Q. How can structural modifications enhance selectivity for Topo IIα over Topo I?

  • Methodological Answer :

  • SAR Insights :
  • Nitro Group Positioning : 3,5-Dinitro substitution enhances DNA intercalation, favoring Topo IIα inhibition .
  • Furan Flexibility : Replace furan-2-ylmethyl with rigid substituents (e.g., phenyltriazole) to restrict binding conformations .
  • Experimental Validation : Synthesize analogs and compare IC₅₀ values in Topo I/IIα inhibition assays .

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